molecular formula C25H22ClN3O3 B3007656 N-(3-chlorophenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide CAS No. 894549-36-1

N-(3-chlorophenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide

Cat. No.: B3007656
CAS No.: 894549-36-1
M. Wt: 447.92
InChI Key: OIMBEEGFCHAIHU-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide (CAS 932469-48-2, molecular formula C25H22ClN3O3) is a quinoline-derived acetamide featuring a 7-methoxy-2-oxo-1,2-dihydroquinoline core substituted with a phenylaminomethyl group at position 3 and an acetamide moiety linked to a 3-chlorophenyl ring.

Properties

IUPAC Name

2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1-yl]-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O3/c1-32-22-11-10-17-12-18(15-27-20-7-3-2-4-8-20)25(31)29(23(17)14-22)16-24(30)28-21-9-5-6-19(26)13-21/h2-14,27H,15-16H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMBEEGFCHAIHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=CC(=CC=C3)Cl)CNC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide typically involves multi-step organic reactions. One common approach is the Mannich-type reaction, which involves the condensation of 2-naphthol, benzaldehyde, and aniline under solvent-free conditions . The reaction conditions are generally mild, and the process can be facilitated by various organocatalysts.

Industrial Production Methods

the principles of green chemistry, such as solvent-free reactions and the use of biodegradable catalysts, are often employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride (NaBH4).

    Substitution: Various electrophiles and nucleophiles depending on the desired substitution pattern.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

  • Medicine

Biological Activity

N-(3-chlorophenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide is a synthetic compound with a complex structure that suggests potential biological activities, particularly in the field of medicinal chemistry. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound features several notable functional groups:

  • Chlorophenyl group : Known for enhancing lipophilicity and biological activity.
  • Quinoline core : Associated with various pharmacological effects, including antitumor and antimicrobial properties.
  • Methoxy group : Often enhances the solubility and bioavailability of compounds.
  • Phenylamino moiety : Can interact with biological targets, influencing the compound's activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that related quinoline derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines. These effects are often mediated through the modulation of key signaling pathways involved in cell survival and apoptosis .

Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties. Compounds with similar structures have been reported to show activity against bacteria and fungi, potentially making them candidates for further development as antimicrobial agents .

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

  • Inhibition of Protein Kinases : Similar compounds have been shown to inhibit specific protein kinases involved in tumor progression, suggesting a possible mechanism for its anticancer activity .
  • Cell Cycle Arrest : Some studies indicate that quinoline derivatives can induce cell cycle arrest at various phases (e.g., G2/M phase), leading to reduced proliferation of cancer cells .
  • Induction of Apoptosis : The ability to trigger apoptotic pathways has been documented for related compounds, which may also apply to this compound .

Study 1: Antitumor Efficacy

A study evaluated the efficacy of a structurally similar compound in inhibiting glioma cell viability. The findings revealed that the compound reduced cell viability by inducing necroptosis and autophagy while sparing normal astrocytes from significant cytotoxicity . This suggests a favorable therapeutic window.

Study 2: Antimicrobial Testing

Another research effort focused on evaluating the antimicrobial properties of quinoline derivatives. The results indicated that certain derivatives exhibited significant inhibition against various bacterial strains, supporting the notion that this compound could also possess similar properties .

Comparative Analysis with Related Compounds

Compound NameStructureKey FeaturesBiological Activity
Compound AStructure AContains a phenyl groupAnti-inflammatory
Compound BStructure BExhibits antitumor activityAnticancer
Compound CStructure CInhibits protein kinasesAntitumor

The unique combination of functional groups in this compound may enhance its binding affinity to target proteins compared to similar compounds, potentially leading to improved therapeutic efficacy or reduced side effects.

Comparison with Similar Compounds

Structural Analogs

Table 1: Key Structural Features of Analogs
Compound Name Core Structure Substituents/Functional Groups Key Differences vs. Target Compound Reference
N-(3-chloro-2-methylphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-[1,4]dioxinoquinolin-6-yl}acetamide (CAS 894551-11-2) [1,4]Dioxinoquinoline 7-oxo, 8-phenylaminomethyl, 3-chloro-2-methylphenyl Dioxane-fused quinoline ring; altered substitution pattern
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide Morpholine 2-oxomorpholinyl, acetyl, 4-isopropylphenyl Morpholine core vs. quinoline; lacks chlorophenyl
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Pyrazolone 3,4-Dichlorophenyl, dihydro-pyrazol-4-yl Pyrazolone ring; dichlorophenyl substituent
2-Chloro-N-(3-methylphenyl)acetamide Simple acetamide Chloroacetyl, 3-methylphenyl Minimal complexity; lacks heterocyclic core

Key Observations:

  • The target compound’s quinoline core differentiates it from morpholine () and pyrazolone () analogs, impacting electronic properties and binding interactions .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Weight Melting Point (°C) Solubility (Predicted) Notes Reference
Target Compound (CAS 932469-48-2) 447.9 Not reported Moderate (methoxy enhances H2O solubility) Lack of data in
CAS 894551-11-2 (Dioxinoquinoline) 489.9 Not reported Low (dioxane ring increases lipophilicity) No experimental data in
2-Chloro-N-(3-methylphenyl)acetamide 183.63 Not reported Moderate (simple structure) Triclinic crystal system (P1)

Insights:

  • The target compound’s methoxy group may improve aqueous solubility compared to non-polar analogs like dioxinoquinoline derivatives .
  • Crystallographic data for simpler analogs () reveal hydrogen-bonded dimers (e.g., N–H⋯O interactions), suggesting similar packing behavior in the target compound .

Crystallographic and Conformational Analysis

  • Target Compound: Likely exhibits planar amide groups and rotational flexibility in the phenylaminomethyl substituent, as seen in related structures () .
  • Pyrazolone Analogs (): Three molecules in the asymmetric unit adopt distinct conformations, emphasizing steric and electronic influences of substituents .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?

The synthesis involves multi-step reactions, including microwave-assisted cyclocondensation and amidation. For example, microwave irradiation (e.g., 150–200 W, 10–15 min) can enhance reaction efficiency compared to conventional heating . Key steps include:

  • Intermediate preparation : Formation of substituted quinoline cores via cyclization of 7-methoxy-2-oxo-1,2-dihydroquinoline derivatives.
  • Amidation : Coupling with N-(3-chlorophenyl)acetamide using coupling agents like EDC/HOBt in dichloromethane .
  • Purification : Gradient elution (e.g., 0–8% MeOH in CH₂Cl₂) and recrystallization from ethyl acetate improve purity (≥95%) . Yield optimization : Adjusting stoichiometry (e.g., 1.5 equivalents of acetyl chloride) and reaction time (12–24 hr) increases yields by 15–20% .

Q. Which spectroscopic techniques are critical for structural characterization?

  • ¹H/¹³C NMR : Confirm regiochemistry of substituents (e.g., methoxy at C7, phenylaminomethyl at C3). For example, a singlet at δ 3.85 ppm (3H) confirms the methoxy group .
  • HRMS : Validate molecular weight (e.g., m/z 438.12 [M+H]⁺) with ±0.5% error tolerance .
  • FTIR : Identify carbonyl stretches (C=O at ~1680 cm⁻¹ for the acetamide and quinolinone moieties) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s anticonvulsant potential?

  • Modification strategies :
  • Replace the 3-chlorophenyl group with electron-withdrawing substituents (e.g., nitro) to assess impact on receptor binding .
  • Vary the methoxy group’s position (C6 vs. C7) to study steric effects on quinolinone ring planarity .
    • Biological assays :
  • In vivo : MES (maximal electroshock) and PTZ (pentylenetetrazole) models in rodents at 30–100 mg/kg doses .
  • In silico : Docking studies against GABA-A receptors (PDB ID: 6HUP) to predict binding affinity .

Q. How should researchers resolve contradictions in reported biological activity data across similar acetamide derivatives?

Discrepancies in IC₅₀ values (e.g., 10 μM vs. 50 μM) may arise from:

  • Assay conditions : Variations in cell lines (HEK293 vs. SH-SY5Y) or incubation times (24 hr vs. 48 hr) .
  • Compound stability : Degradation in DMSO stock solutions over time (validate via HPLC at t = 0 and t = 24 hr) .
  • Statistical rigor : Use ANOVA with post-hoc Tukey tests (p < 0.05) to compare replicates (n ≥ 3) .

Q. What strategies are effective for identifying the biological targets of this compound?

  • Chemical proteomics : Use a biotinylated analog for pull-down assays coupled with LC-MS/MS to identify binding proteins .
  • Kinase profiling : Screen against a panel of 100+ kinases at 1–10 μM concentrations (e.g., DiscoverX Eurofins) .
  • Transcriptomics : RNA-seq analysis of treated vs. untreated cells (e.g., fold-change ≥2 in apoptosis-related genes like BAX/BCL2) .

Methodological Notes

  • Synthesis troubleshooting : If yields drop below 40%, verify anhydrous conditions (use molecular sieves) and reagent purity (≥98%) .
  • Data validation : Cross-reference NMR shifts with computed spectra (DFT/B3LYP/6-31G*) to confirm assignments .

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